molecular formula C10H10F2O2 B13539770 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone

Cat. No.: B13539770
M. Wt: 200.18 g/mol
InChI Key: XZPNPJVBYBCDFB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: is a chemical compound with the molecular formula C10H10F2O2 . Its IUPAC name is 1-(3-methoxy-4-methylphenyl)-2,2-difluoroethanone . This compound features a unique combination of functional groups, making it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-methoxy-4-methylphenol p-cresol ) with 2,2-difluoroacetyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the target compound.

Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the acylation process.

Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group in the compound makes it susceptible to oxidation reactions.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.

    Substitution: Lewis acids (such as AlCl) or Friedel-Crafts catalysts are commonly employed.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group leads to the corresponding alcohol.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a probe in biological studies due to its unique structure.

    Medicine: Investigations into its potential pharmacological properties are ongoing.

    Industry: It could find applications in materials science or as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its interactions with molecular targets and pathways.

Comparison with Similar Compounds

While there are related compounds, 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone stands out due to its specific combination of functional groups. Similar compounds include:

    2,2-Difluoro-1-(4-methylphenyl)ethanol:

    1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone:

    2,2-Difluoro-1-(3-fluoro-5-methoxy-4-methylphenyl)ethanone:

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

XZPNPJVBYBCDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)OC

Origin of Product

United States

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